(1-isopropyl-1H-imidazol-2-yl)methanamine
Overview
Description
(1-isopropyl-1H-imidazol-2-yl)methanamine is an organic compound with the molecular formula C7H13N3 It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-imidazol-2-yl)methanamine typically involves the reaction of imidazole derivatives with isopropylamine. One common method is the alkylation of imidazole with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can involve more efficient and scalable methods. These may include continuous flow processes and the use of catalytic systems to enhance the yield and purity of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-isopropyl-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The medicinal applications of this compound include its use as a precursor for the synthesis of pharmaceutical agents. Its imidazole ring is a common motif in many drugs, contributing to its therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1-isopropyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-imidazol-2-yl)methanamine
- (1-ethyl-1H-imidazol-2-yl)methanamine
- (1-propyl-1H-imidazol-2-yl)methanamine
Uniqueness
(1-isopropyl-1H-imidazol-2-yl)methanamine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as (1-methyl-1H-imidazol-2-yl)methanamine, which has a smaller methyl group. The isopropyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1-propan-2-ylimidazol-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-4-3-9-7(10)5-8/h3-4,6H,5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFRQAANQSZUOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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